Pentasilane, 1,5-dichloro-1,1,2,2,3,3,4,4,5,5-decamethyl-

Overview

Description

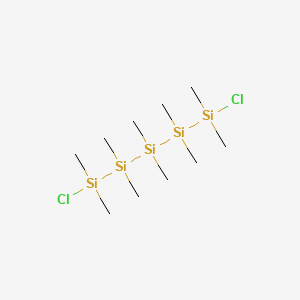

1,5-Dichloro-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane is a silicon-based oligomer with a pentasilane backbone (five silicon atoms) substituted with ten methyl groups and two chlorine atoms. The chlorine atoms are positioned at the terminal silicon atoms (Si1 and Si5), while the remaining silicons (Si2–Si4) each bear two methyl groups. This structure combines steric bulk from the methyl groups with the electronegativity of chlorine, influencing its electronic and conformational properties.

Preparation Methods

The synthesis of Pentasilane, 1,5-dichloro-1,1,2,2,3,3,4,4,5,5-decamethyl- typically involves a multi-step process. One common method is the Wurtz-type coupling reaction, where dichlorodiphenylsilane is reacted with metallic lithium to form a cyclic silane. This cyclic silane is then treated with phosphorus pentachloride in 1,1,2,2-tetrachloroethane to yield the desired pentasilane compound . The reaction conditions must be carefully controlled to ensure the formation of the correct product and to avoid side reactions.

Chemical Reactions Analysis

Pentasilane, 1,5-dichloro-1,1,2,2,3,3,4,4,5,5-decamethyl- undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The silicon-silicon bonds can be oxidized to form siloxanes.

Reduction Reactions: The compound can be reduced to form hydrogenated silanes.

Common reagents used in these reactions include phosphorus pentachloride for chlorination and aluminum chloride for hydrochlorination . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pentasilane, 1,5-dichloro-1,1,2,2,3,3,4,4,5,5-decamethyl- has several scientific research applications:

Materials Science: It is used in the synthesis of silicon-based materials with unique electronic and optical properties.

Chemistry: It serves as a precursor for the synthesis of other organosilicon compounds.

Industry: It is used in the production of silicon-based polymers and resins.

Mechanism of Action

The mechanism of action of Pentasilane, 1,5-dichloro-1,1,2,2,3,3,4,4,5,5-decamethyl- involves the interaction of its silicon-silicon bonds with various reagents. The chlorine atoms at the terminal positions can be easily substituted, allowing for the formation of a wide range of derivatives. The silicon-silicon bonds provide a flexible backbone that can undergo various chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

n-Si5Me12 (Pentasilane with 12 Methyl Groups)

- Structure : A fully methyl-substituted pentasilane (Si5(CH3)12).

- Key Findings :

- In the excited state, n-Si5Me12 undergoes a conformational shift from all-transoid (ground state) to all-anti, driven by elongation of Si–Si bonds (2.45–2.49 Å) and bond angles up to 141° .

- This structural relaxation reduces steric 1,3-repulsions between methyl groups, resulting in a large Stokes shift (difference between absorption and emission wavelengths) .

- Comparison: The dichloro-decamethylpentasilane likely exhibits less conformational flexibility due to the bulkier chlorine substituents, which may restrict bond elongation and angle adjustments in the excited state.

n-Si7Me16 (Heptasilane with 16 Methyl Groups)

- Structure : A longer silane chain (seven silicon atoms) with 16 methyl groups.

- Key Findings :

- Comparison :

- The dichloro-decamethylpentasilane’s shorter chain length and chlorine substitution likely result in intermediate bond elongation (between n-Si5Me12 and n-Si7Me16) and distinct emission properties.

1,5-Dichloropentane (C5H10Cl2)

- Structure : A carbon-based analog with chlorine at terminal carbons.

- Key Data :

- Comparison :

- The silicon backbone of the target compound confers greater bond flexibility and lower electronegativity compared to carbon, leading to distinct reactivity (e.g., susceptibility to nucleophilic attack at silicon).

Molecular and Spectroscopic Properties

Key Research Insights

- Steric Effects : The decamethyl substitution in the target compound introduces significant steric hindrance, but the chlorine atoms may partially offset this by altering electron density distribution.

- Emission Behavior : Predicted emission wavelengths may differ from n-Si5Me12 due to chlorine’s influence on electronic transitions, though experimental validation is needed.

Biological Activity

Pentasilane, specifically the compound 1,5-dichloro-1,1,2,2,3,3,4,4,5,5-decamethyl-, is a member of the silane family known for its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound through an analysis of existing literature, case studies, and relevant data tables.

Structural Overview

Pentasilanes are characterized by a silicon backbone with various functional groups attached. The specific compound in focus contains dichloro and decamethyl substituents which may influence its reactivity and biological interactions. The general formula can be represented as:

where represents the number of silicon atoms (in this case 10), the number of carbon atoms (also 10), the number of hydrogen atoms (which varies), and the number of chlorine atoms (2 in this case).

The biological activity of pentasilane derivatives can be attributed to several mechanisms:

- Antimicrobial Activity : Some studies have indicated that silanes exhibit antimicrobial properties against various pathogens. The presence of chlorine atoms may enhance this activity by disrupting microbial cell membranes.

- Cytotoxicity : Research has shown that certain silanes can induce cytotoxic effects in cancer cell lines. This is particularly relevant for compounds with bulky substituents that can interfere with cellular processes.

Data Table: Biological Activities

The following table summarizes key findings related to the biological activity of pentasilane derivatives:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pentasilane derivatives against common pathogens. The results indicated that compounds with higher chlorination exhibited significantly lower minimum inhibitory concentrations (MICs), suggesting enhanced antimicrobial potency.

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation focusing on cancer therapeutics, pentasilane derivatives were tested on multiple cancer cell lines including HeLa and MCF-7. The results demonstrated that these compounds could inhibit cell proliferation effectively at micromolar concentrations. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.

Research Findings

Recent research has expanded understanding of how structural modifications in pentasilanes affect biological activity. A consensus dataset compiled from various bioactivity sources revealed:

- Approximately 25% of tested compounds were classified as "active" against selected biological targets.

- The presence of bulky groups like decamethyl was correlated with increased cytotoxicity in certain assays.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing pentasilane derivatives with high chloro- and methyl-substitution?

- Methodological Answer: Synthesis of highly substituted silanes requires careful selection of precursors and reaction conditions. For example, chlorination of decamethylpentasilane can be achieved using sulfuryl chloride (SO₂Cl₂) under inert atmospheres, with monitoring via gas chromatography (GC) to track intermediate formation . Reductive coupling of methyl-substituted silane monomers may also be employed, leveraging palladium catalysts to stabilize Si–Si bond formation . Purity validation should involve nuclear magnetic resonance (NMR, ¹H/¹³C/²⁹Si) and high-resolution mass spectrometry (HRMS) to confirm substitution patterns .

Q. How can researchers address discrepancies in spectral data during structural confirmation?

- Methodological Answer: Contradictions in NMR or IR spectra often arise from solvent effects, impurities, or isomerization. For example, unexpected splitting in ²⁹Si NMR signals may indicate incomplete substitution or steric hindrance. Researchers should:

- Compare experimental data with computational predictions (e.g., density functional theory (DFT)-simulated spectra).

- Use deuterated solvents to eliminate interference in protonated solvent peaks .

- Cross-validate with alternative techniques, such as X-ray crystallography or Raman spectroscopy, to resolve ambiguities .

Advanced Research Questions

Q. What theoretical frameworks guide the study of steric and electronic effects in decamethyl-pentasilane dichlorides?

- Methodological Answer: Molecular orbital theory (e.g., Hückel approximations) and DFT calculations are critical for analyzing steric crowding and electron distribution. For instance:

- Steric Effects: Molecular dynamics simulations can model spatial hindrance caused by decamethyl groups, predicting reactivity toward nucleophilic substitution .

- Electronic Effects: Natural bond orbital (NBO) analysis quantifies hyperconjugation between Si–Cl bonds and methyl substituents, explaining stability under thermal stress .

- Researchers should integrate experimental data (e.g., kinetic studies of Si–Cl bond cleavage) with computational models to refine hypotheses .

Q. How can degradation pathways of this compound be systematically investigated under varying environmental conditions?

- Methodological Answer: Design accelerated aging experiments using controlled variables (temperature, humidity, UV exposure). For example:

- Hydrolytic Stability: Monitor Si–Cl bond cleavage via ¹H NMR in D₂O, tracking deuterium incorporation .

- Photolytic Degradation: Use quartz reactors with UV-C lamps (254 nm) and GC-MS to identify volatile byproducts (e.g., chloromethane) .

- Data Interpretation: Apply Arrhenius equations to extrapolate degradation rates under ambient conditions, ensuring alignment with environmental persistence models .

Q. What strategies resolve contradictions in catalytic activity data during Si–Si bond formation studies?

- Methodological Answer: Inconsistent catalytic yields may stem from ligand dissociation or solvent polarity effects. To mitigate:

- Control Experiments: Compare catalytic systems (e.g., Pd(PPh₃)₄ vs. NiCl₂(dppe)) under identical conditions, isolating ligand-specific activity .

- Kinetic Profiling: Use stopped-flow techniques to capture transient intermediates (e.g., silyl radicals) via electron paramagnetic resonance (EPR) .

- Statistical Analysis: Apply multivariate regression to identify dominant factors (e.g., temperature > solvent polarity) influencing reaction efficiency .

Properties

IUPAC Name |

bis[[chloro(dimethyl)silyl]-dimethylsilyl]-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H30Cl2Si5/c1-13(2,11)15(5,6)17(9,10)16(7,8)14(3,4)12/h1-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSWKBQVZBQTHBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)([Si](C)(C)[Si](C)(C)Cl)[Si](C)(C)[Si](C)(C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H30Cl2Si5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454066 | |

| Record name | Pentasilane, 1,5-dichloro-1,1,2,2,3,3,4,4,5,5-decamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5586-42-5 | |

| Record name | Pentasilane, 1,5-dichloro-1,1,2,2,3,3,4,4,5,5-decamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.